N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide typically involves the reaction of 3-chlorophenylacetic acid with methoxypropylamine to form an intermediate, which is then reacted with phenylbutanoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl): A compound with similar structural features but different functional groups.
N-(3-chlorophenethyl)-4-nitrobenzamide: Another compound with a chlorophenyl group, but with different substituents.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may contribute to its solubility and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-4-18(15-9-6-5-7-10-15)19(23)22-14-20(2,24-3)16-11-8-12-17(21)13-16/h5-13,18H,4,14H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECXSYQWYUETO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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